molecular formula C12H16O4 B14744230 2-(3-Butoxyphenoxy)acetic acid CAS No. 6329-30-2

2-(3-Butoxyphenoxy)acetic acid

Cat. No.: B14744230
CAS No.: 6329-30-2
M. Wt: 224.25 g/mol
InChI Key: XXJYIRTTXDIZSP-UHFFFAOYSA-N
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Description

2-(3-Butoxyphenoxy)acetic acid (CAS: 6329-30-2) is a phenoxyacetic acid derivative with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.21 g/mol . Its structure consists of a phenoxy ring substituted with a butoxy group (-OC₄H₉) at the 3-position and an acetic acid moiety (-CH₂COOH) at the 2-position (Figure 1). The butoxy group introduces hydrophobicity, while the acetic acid enables hydrogen bonding and solubility in polar solvents.

Properties

CAS No.

6329-30-2

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(3-butoxyphenoxy)acetic acid

InChI

InChI=1S/C12H16O4/c1-2-3-7-15-10-5-4-6-11(8-10)16-9-12(13)14/h4-6,8H,2-3,7,9H2,1H3,(H,13,14)

InChI Key

XXJYIRTTXDIZSP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC=C1)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxyphenoxy)acetic acid typically involves the reaction of 3-butoxyphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that enhance the reaction rate and yield can also be employed. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and aldehydes.

    Substitution: Introduction of halogens, nitro groups, and other substituents on the aromatic ring.

Scientific Research Applications

2-(3-Butoxyphenoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Butoxyphenoxy)acetic acid involves its interaction with specific molecular targets. For instance, as a selective COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain without causing significant gastrointestinal side effects, which are common with non-selective COX inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 2-(3-Butoxyphenoxy)acetic acid and its analogs:

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Research Findings
This compound 6329-30-2 C₁₂H₁₆O₄ 224.21 3-butoxyphenoxy, 2-acetic acid NSC43425; potential intermediate
2-(3-Bromo-4-methoxyphenyl)acetic acid 1860-58-8 C₉H₉BrO₃ 245.06 3-bromo, 4-methoxy, 2-acetic acid Combretastatin A-4 synthesis
2-(3-Benzamidophenoxy)acetic acid 1878-89-3 C₁₅H₁₃NO₄ 271.27 3-benzamido, 2-acetic acid High hydrogen-bonding capacity
(3-tert-Butylphenoxy)acetic acid N/A C₁₂H₁₆O₃ 208.25 3-tert-butylphenoxy, 2-acetic acid Hydrophobic intermediate
2-(3-Carbamoylphenoxy)acetic acid 500866-01-3 C₉H₉NO₄ 195.17 3-carbamoyl, 2-acetic acid XLogP3 = 0.5; moderate hydrophilicity
2-(4-Hydroxy-3-methoxyphenyl)acetic acid 306-08-1 C₉H₁₀O₄ 194.18 4-hydroxy, 3-methoxy, 2-acetic acid Lab research (e.g., vanillin analogs)

Structural and Functional Analysis

Substituent Effects on Polarity and Solubility Butoxy vs. tert-Butyl: The 3-butoxy group in the target compound increases hydrophobicity compared to tert-butyl analogs (e.g., (3-tert-butylphenoxy)acetic acid) due to the ether oxygen’s polarity . Electron-Withdrawing Groups: Bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid enhances electrophilic reactivity, making it suitable for cross-coupling reactions in natural product synthesis .

Hydrogen Bonding and Crystallography

  • The acetic acid moiety enables dimer formation via O–H···O hydrogen bonds in analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid (R₂²(8) motif) .
  • Carbamoyl and benzamido groups introduce additional hydrogen-bonding sites, enhancing crystal packing and solubility in polar solvents .

Applications in Drug Synthesis

  • Combretastatin A-4 : 2-(3-Bromo-4-methoxyphenyl)acetic acid is a key intermediate in synthesizing this microtubule-targeting anticancer agent via Perkin condensation .
  • Vancomycin Models : Brominated derivatives serve as precursors for glycopeptide antibiotics .

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